4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde
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Overview
Description
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a quinolin-7-yloxy group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine with quinoline derivatives in the presence of a suitable catalyst and solvent . The reaction conditions often include refluxing in glacial acetic acid or other polar solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Mechanism of Action
The mechanism of action of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(quinolin-8-yloxy)pyrimidine-5-carbaldehyde
- 4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde
- 4-Amino-6-(quinolin-5-yloxy)pyrimidine-5-carbaldehyde
Uniqueness
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the quinolin-7-yloxy group, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
CAS No. |
919485-88-4 |
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Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-amino-6-quinolin-7-yloxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H10N4O2/c15-13-11(7-19)14(18-8-17-13)20-10-4-3-9-2-1-5-16-12(9)6-10/h1-8H,(H2,15,17,18) |
InChI Key |
QPHCXSMPSCXBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC3=NC=NC(=C3C=O)N)N=C1 |
Origin of Product |
United States |
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